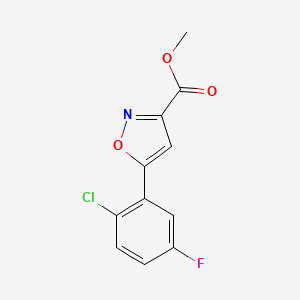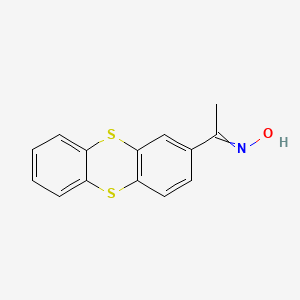
N-(1-thianthren-2-ylethylidene)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-thianthren-2-ylethylidene)hydroxylamine is a compound that features a thianthrene moiety linked to a hydroxylamine group. Thianthrene is a heterocyclic compound containing sulfur atoms, which imparts unique electrochemical properties to the molecule. The hydroxylamine group is known for its reactivity, making this compound of interest in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-thianthren-2-ylethylidene)hydroxylamine typically involves the reaction of thianthrene derivatives with hydroxylamine. One common method is the reaction of N-acetylbenzamides with hydroxylamine hydrochloride under microwave irradiation, which leads to the formation of oxadiazole compounds . The reaction conditions often include heating at 80°C in the presence of pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial for scaling up the process efficiently.
化学反应分析
Types of Reactions
N-(1-thianthren-2-ylethylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can participate in substitution reactions, forming new bonds with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
科学研究应用
N-(1-thianthren-2-ylethylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of novel organic materials with unique electrochemical properties.
作用机制
The mechanism of action of N-(1-thianthren-2-ylethylidene)hydroxylamine involves its interaction with molecular targets such as bacterial ribonucleotide reductase. This enzyme is essential for DNA synthesis and repair in bacteria. The compound acts as a radical scavenger, inhibiting the enzyme’s activity and thereby preventing bacterial proliferation . This mechanism makes it a promising candidate for developing new antibacterial agents.
相似化合物的比较
Similar Compounds
N-(1-phenanthren-2-ylethylidene)hydroxylamine: Similar in structure but contains a phenanthrene moiety instead of thianthrene.
N-(1-anthracen-2-ylethylidene)hydroxylamine: Contains an anthracene moiety, differing in the aromatic system.
Uniqueness
N-(1-thianthren-2-ylethylidene)hydroxylamine is unique due to the presence of the thianthrene moiety, which imparts distinct electrochemical properties and reactivity. This makes it particularly valuable in applications requiring specific redox characteristics and stability.
属性
分子式 |
C14H11NOS2 |
|---|---|
分子量 |
273.4 g/mol |
IUPAC 名称 |
N-(1-thianthren-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C14H11NOS2/c1-9(15-16)10-6-7-13-14(8-10)18-12-5-3-2-4-11(12)17-13/h2-8,16H,1H3 |
InChI 键 |
KCDSNOXSQOCEFY-UHFFFAOYSA-N |
规范 SMILES |
CC(=NO)C1=CC2=C(C=C1)SC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


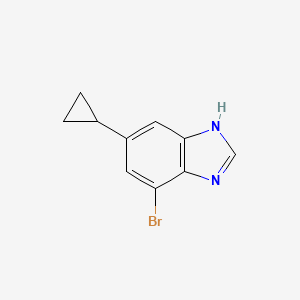
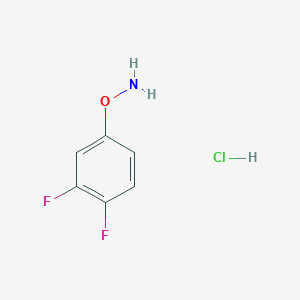
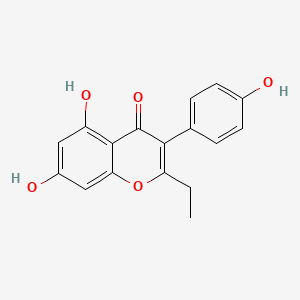
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)

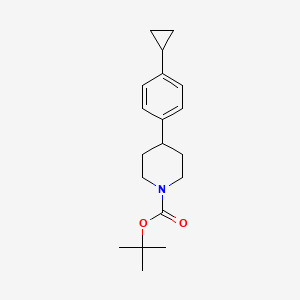



![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)


